molecular formula C7H8N4O B13112389 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B13112389
M. Wt: 164.16 g/mol
InChI Key: UGFLZUDSYAYUDV-UHFFFAOYSA-N
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Description

2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of catalysts such as CuO_x_-ZnO/Al_2_O_3_-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO_2_ .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly oxidizers like PIFA (PhI(OCOCF_3_)2) and I_2_/KI are preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl and MnO_2_.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4_.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers (NaOCl, MnO_2_), reducing agents (NaBH_4_), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-5-8-6-3-4-10(2)7(12)11(6)9-5/h3-4H,1-2H3

InChI Key

UGFLZUDSYAYUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=CN(C2=O)C

Origin of Product

United States

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